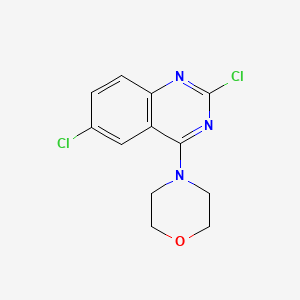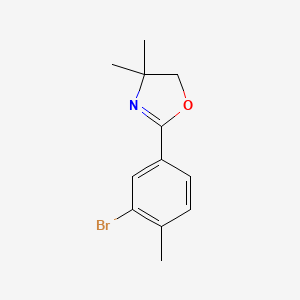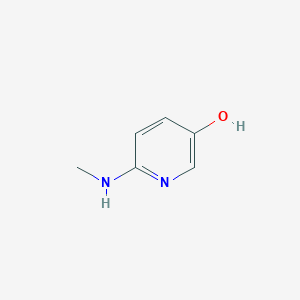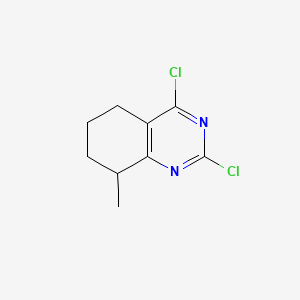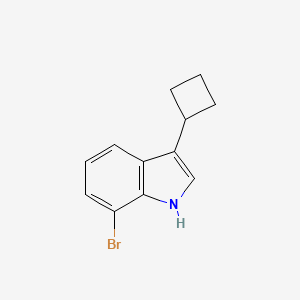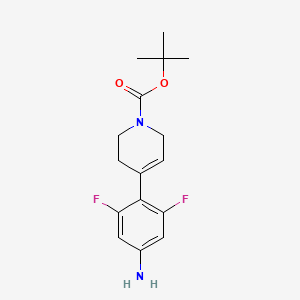
tert-Butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate is a synthetic organic compound that belongs to the class of pyridinecarboxylates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. A common route might include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: This step may involve nitration followed by reduction or direct amination.
Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic processes, receptor modulation, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl 4-(4-amino-2,6-dichlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
- 1,1-Dimethylethyl 4-(4-amino-2,6-dibromophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness
Compared to similar compounds, 1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate may exhibit unique properties due to the presence of fluorine atoms, which can influence its reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in pharmaceutical applications.
Properties
Molecular Formula |
C16H20F2N2O2 |
|---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H20F2N2O2/c1-16(2,3)22-15(21)20-6-4-10(5-7-20)14-12(17)8-11(19)9-13(14)18/h4,8-9H,5-7,19H2,1-3H3 |
InChI Key |
XCJWZQJSVCDJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


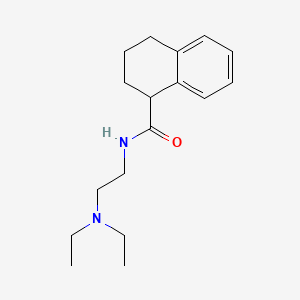
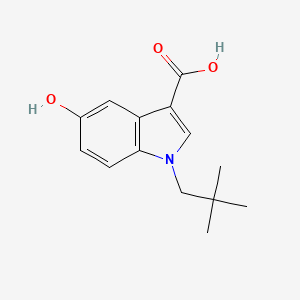

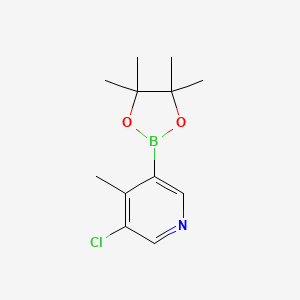
![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
